molecular formula C8H14O2 B13567458 3-Cyclopropyl-2-methylbutanoic acid

3-Cyclopropyl-2-methylbutanoic acid

Cat. No.: B13567458
M. Wt: 142.20 g/mol
InChI Key: JFSHRGDXOUJVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by a cyclopropyl group attached to a butanoic acid backbone. This compound is part of the carboxylic acids family and is known for its unique structural features, which include a cyclopropyl ring and a methyl group on the second carbon of the butanoic acid chain.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-methylbutanoic acid chloride to form the desired product.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile precursor can be synthesized by reacting an alkyl halide with a cyanide ion.

Industrial Production Methods:

  • Industrial production often utilizes large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, anhydrides.

Scientific Research Applications

3-Cyclopropyl-2-methylbutanoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The carboxyl group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the methyl group on the butanoic acid chain.

    2-Methylbutanoic acid: Similar but lacks the cyclopropyl group.

    Cyclopropylpropanoic acid: Similar but has a different carbon chain length.

Uniqueness:

Biological Activity

3-Cyclopropyl-2-methylbutanoic acid (C8H14O2) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group and a branched alkyl chain. Its chemical structure can be represented as follows:

  • Molecular Formula : C8H14O2
  • CAS Number : 79729557
  • Molecular Weight : 142.19 g/mol

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In a study examining various compounds for their ability to inhibit pro-inflammatory cytokines, this compound demonstrated significant activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.

CompoundCytokine InhibitionReference
This compoundTNF-α, IL-6

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In animal models of neurodegenerative diseases, it showed promise in reducing neuronal death and improving cognitive function, potentially through modulation of neurotransmitter levels.

3. Metabolic Effects

Studies have suggested that this compound may influence metabolic pathways, particularly in lipid metabolism. It appears to enhance fatty acid oxidation, which could have implications for metabolic disorders such as obesity and diabetes.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and metabolism.
  • Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in lipid metabolism.
  • Gene Expression : This compound may alter the expression of genes related to inflammatory responses and metabolic processes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    A clinical trial investigated the effects of this compound on patients with IBD. Results indicated a reduction in symptoms and inflammatory markers after treatment with the compound over a six-week period.
  • Neurodegenerative Disease Model :
    In a preclinical study using a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-cyclopropyl-2-methylbutanoic acid

InChI

InChI=1S/C8H14O2/c1-5(7-3-4-7)6(2)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

JFSHRGDXOUJVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.